molecular formula C24H32Cl3N2O6PS2 B13766969 Oftanol C CAS No. 74725-95-4

Oftanol C

Cat. No.: B13766969
CAS No.: 74725-95-4
M. Wt: 646.0 g/mol
InChI Key: OWMVJPNBKLYFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oftanol C is a chemical compound primarily recognized for its use as an insecticide. It is a brand name for the compound isofenphos, which has been utilized in various formulations for turf and ornamental applications. Isofenphos is known for its effectiveness in controlling a wide range of soil-dwelling insects, making it a valuable tool in agricultural and turf management.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isofenphos is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of phosphorus trichloride with an alcohol to form a phosphite ester. This intermediate is then reacted with an appropriate amine to produce the final isofenphos compound. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of isofenphos involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications. The industrial production methods are designed to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Isofenphos undergoes several types of chemical reactions, including:

    Oxidation: Isofenphos can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert isofenphos into different reduced forms.

    Substitution: Isofenphos can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isofenphos can produce various phosphoric acid derivatives, while reduction can yield different phosphine compounds.

Scientific Research Applications

Isofenphos has been extensively studied for its applications in various fields:

    Chemistry: Isofenphos is used as a model compound in studies of organophosphorus chemistry.

    Biology: Research has focused on the effects of isofenphos on insect physiology and its potential as a biological control agent.

    Medicine: Studies have explored the potential use of isofenphos derivatives in developing new pharmaceuticals.

    Industry: Isofenphos is widely used in the agricultural industry for pest control, particularly in turf and ornamental plant management.

Mechanism of Action

Isofenphos exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. By inhibiting this enzyme, isofenphos disrupts nerve signal transmission, leading to paralysis and death of the insect. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmitter regulation.

Comparison with Similar Compounds

Similar Compounds

    Chlorpyrifos: Another organophosphorus insecticide with a similar mechanism of action.

    Diazinon: Used for similar applications but differs in its chemical structure and toxicity profile.

    Malathion: A widely used insecticide with a different safety and environmental impact profile.

Uniqueness

Isofenphos is unique in its longer residual life compared to other insecticides, making it effective for extended periods after application. This characteristic makes it a preferred choice for managing persistent insect infestations in turf and ornamental plants.

Properties

CAS No.

74725-95-4

Molecular Formula

C24H32Cl3N2O6PS2

Molecular Weight

646.0 g/mol

IUPAC Name

propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate;2-(trichloromethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C15H24NO4PS.C9H8Cl3NO2S/c1-6-18-21(22,16-11(2)3)20-14-10-8-7-9-13(14)15(17)19-12(4)5;10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h7-12H,6H2,1-5H3,(H,16,22);1-2,5-6H,3-4H2

InChI Key

OWMVJPNBKLYFCG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C.C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.